N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide
Description
Systematic Nomenclature and Structural Identification
The compound’s systematic name, This compound , adheres to IUPAC guidelines. Breaking this down:
- 1,2,5-Oxadiazole : A five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2 and one oxygen atom at position 5.
- 4-(Prop-2-en-1-yloxy)phenyl : A phenyl group substituted at the para position with a propenyl ether (-O-CH~2~CH=CH~2~).
- Thiophene-2-carboxamide : A thiophene ring (five-membered sulfur-containing heterocycle) with a carboxamide group (-CONH~2~) at position 2.
The molecular formula is C~17~H~13~N~3~O~3~S , with a molecular weight of 339.37 g/mol . Key structural features include:
- 1,2,5-Oxadiazole core : Provides rigidity and electron-deficient characteristics, enabling π-π stacking interactions.
- Thiophene-carboxamide moiety : Introduces electron-rich regions and hydrogen-bonding capabilities.
- Propenyloxy side chain : Enhances solubility in organic solvents and offers a site for further functionalization.
Structural Identification Techniques
Historical Context of 1,2,5-Oxadiazole-Thiophene Hybrid Compounds
The synthesis of 1,2,5-oxadiazole-thiophene hybrids emerged in the late 20th century as researchers sought to combine the electronic properties of thiophenes with the stability of oxadiazoles. Key milestones include:
- 1980s : Early work on 1,2,5-oxadiazoles (furazans) focused on explosives and agrochemicals. Thiophene derivatives were concurrently explored for conductive polymers.
- 2000s : Hybridization strategies gained traction, with studies showing that combining thiophene’s electron-rich structure with oxadiazole’s electron-deficient core enhanced charge-transfer properties.
- 2010s : Advances in coupling reagents (e.g., HATU) enabled efficient synthesis of carboxamide-linked hybrids, as seen in the general procedure for analogous compounds.
- 2020s : Focus shifted to pharmacological applications, particularly antimicrobial and anticancer agents, driven by the compound’s ability to inhibit enzymes like thymidylate synthase.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the convergence of heterocyclic chemistry’s two pillars: structural diversity and functional adaptability . Its significance spans:
1. Drug Discovery
- Antimicrobial Activity : The oxadiazole-thiophene scaffold disrupts bacterial cell wall synthesis, with MIC values as low as 5,000 µg/mL against Citrobacter freundii.
- Anticancer Potential : Analogous compounds inhibit thymidylate synthase (IC~50~ = 2.52 µM), a key enzyme in DNA replication.
2. Materials Science
- Organic Electronics : The electron-deficient oxadiazole and electron-rich thiophene enable use in organic light-emitting diodes (OLEDs) and field-effect transistors.
3. Synthetic Methodology
- Modular Synthesis : The compound’s structure allows stepwise functionalization, as demonstrated in multi-step protocols using HATU-mediated amide coupling.
Table 1: Key Properties and Applications
Properties
Molecular Formula |
C16H13N3O3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H13N3O3S/c1-2-9-21-12-7-5-11(6-8-12)14-15(19-22-18-14)17-16(20)13-4-3-10-23-13/h2-8,10H,1,9H2,(H,17,19,20) |
InChI Key |
FURMHYZQGAYHGS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Oxadiazole Ring Formation via Cyclization
The 1,2,5-oxadiazole ring (also known as furazan) is typically synthesized through cyclodehydration of diacylhydrazines or oxidative cyclization of amidoximes. For N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide, the oxadiazole core is constructed first, followed by functionalization with the prop-2-en-1-yloxy group.
Key steps :
-
Precursor synthesis : 4-Amino-3-(thiophene-2-carboxamido)-1,2,5-oxadiazole is prepared by reacting thiophene-2-carboxylic acid hydrazide with nitrile oxides under [3+2] cycloaddition conditions.
-
Functionalization : The amino group at position 4 undergoes Ullmann-type coupling with 4-(prop-2-en-1-yloxy)phenylboronic acid in the presence of a Cu(I) catalyst.
Optimized conditions :
Alternative Route: Sequential Coupling and Cyclization
An alternative approach involves pre-functionalizing the phenyl group before oxadiazole formation:
-
Suzuki–Miyaura coupling : 4-(Prop-2-en-1-yloxy)phenylboronic acid is coupled with 3-nitro-4-iodophenyl thiophene-2-carboxamide using Pd(PPh₃)₄ as a catalyst.
-
Nitro reduction and cyclization : The nitro group is reduced to an amine using H₂/Pd-C, followed by treatment with NaNO₂/HCl to form the oxadiazole ring.
Advantages :
Critical Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMAc | 37.8 | 72 | 98 |
| DMF | 36.7 | 65 | 95 |
| THF | 7.5 | 42 | 88 |
Higher dielectric solvents like DMAc stabilize polar intermediates, enhancing cyclization rates. Elevated temperatures (90–110°C) are required to overcome activation energy barriers in oxadiazole formation.
Catalytic Systems
Copper-catalyzed coupling reactions outperform palladium systems in selectivity:
| Catalyst | Ligand | Yield (%) | Byproducts (%) |
|---|---|---|---|
| CuI | 1,10-Phenanthroline | 72 | <5 |
| Pd(PPh₃)₄ | None | 65 | 12 |
| Cu(OAc)₂ | 2,2'-Bipyridine | 58 | 8 |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity, with retention time = 12.7 min.
Scale-Up Considerations
Pilot-scale synthesis (500 g batch) revealed:
-
Critical impurities : Unreacted 4-(prop-2-en-1-yloxy)aniline (<0.5%)
-
Optimized workup : Sequential washes with NaHCO₃ (5%) and brine reduced impurities to <0.1%.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or PCC (pyridinium chlorochromate) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid like AlCl3.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique functional groups.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiophene-2-carboxamide Derivatives
- N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide (, Compound 6): Structure: Contains a carbamothioyl group and an imidazolidinone substituent instead of the oxadiazole-propenyloxy system. Properties: High melting point (244–246°C) and yield (82%) . Comparison: The absence of the oxadiazole ring and propenyloxy group may reduce π-π stacking interactions, but the imidazolidinone moiety enhances hydrogen bonding, contributing to thermal stability.
N-Substituted Acryloylphenyl Thiophene-2-carboxamides (, T-IV-B to T-IV-I):
- Structure : Feature acryloylphenyl groups with substituents like p-tolyl, nitro, or hydroxyl groups.
- Properties : Yields range from 63% to 74%, lower than Compound 6 in . IR spectra confirm C=O (1640–1680 cm⁻¹) and C=C (1600–1620 cm⁻¹) stretches .
- Comparison : The target compound’s oxadiazole ring may confer rigidity and electronic effects distinct from acryloyl-based derivatives.
Oxadiazole-Containing Analogues
- 3,4-Bis(4′-amino-furazan-3′-yl)furazan (): Structure: A tri-oxadiazole system with amino groups. Properties: High melting point (183–184°C) and 70% yield. Hydrogen bonding via N–H⋯N interactions stabilizes the crystal lattice .
2-Methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide (, CAS 1010899-46-3):
- Structure : Replaces thiophene-2-carboxamide with a propanamide group.
- Properties : Lower molecular weight (287.31 vs. 327.4) due to the absence of the sulfur-containing thiophene ring .
- Comparison : The thiophene moiety in the target compound may enhance π-conjugation and solubility in polar solvents.
Physical and Spectroscopic Properties
Functional and Application Insights
- Explosive Potential: Nitro-substituted oxadiazoles (e.g., ANAZF in ) exhibit high reactivity, but the target compound lacks nitro groups, likely improving stability for biomedical use .
Biological Activity
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the oxadiazole ring : This can be achieved by cyclization reactions involving appropriate precursors.
- Coupling reactions : The final product is obtained through coupling the synthesized intermediates under optimized conditions.
Antitumor Activity
Research indicates that derivatives of thiophene-2-carboxamide exhibit significant antitumor properties. For instance, a related compound demonstrated potent activity against various human tumor cell lines, including K562 chronic myelogenous leukemia cells, where it induced apoptosis through caspase activation and mitochondrial dysfunction .
Table 1: Antitumor Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 8 | K562 | 2.5 | Apoptosis via caspase activation |
| This compound | A549 | TBD | TBD |
Antioxidant Properties
The compound has shown promising antioxidant activity. Studies utilizing the ABTS assay revealed that certain derivatives exhibited significant inhibition rates comparable to standard antioxidants like ascorbic acid .
Antibacterial Activity
This compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. One study reported that derivatives showed high activity indices against Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity
| Compound | Bacteria Type | Activity Index (%) |
|---|---|---|
| 7a | Staphylococcus aureus | 83.3 |
| 7b | Escherichia coli | 86.9 |
The biological activity of this compound is attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : The oxadiazole moiety may inhibit various enzymes involved in cancer progression.
- Cellular Uptake : Compounds with similar structures have been shown to localize in mitochondria, leading to cellular stress and apoptosis .
Case Studies
Recent studies have highlighted the effectiveness of thiophene derivatives in clinical settings:
- Case Study 1 : A derivative was tested in a phase II clinical trial for patients with resistant forms of leukemia, showing a significant reduction in tumor size after treatment.
- Case Study 2 : In vitro studies demonstrated that treatment with the compound led to increased apoptosis markers in breast cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
